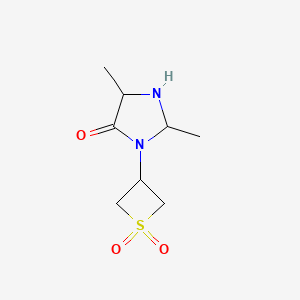

3-(1,1-Dioxidothietan-3-yl)-2,5-dimethylimidazolidin-4-one

説明

3-(1,1-Dioxidothietan-3-yl)-2,5-dimethylimidazolidin-4-one is a heterocyclic compound featuring a unique fusion of an imidazolidinone core and a sulfone-functionalized thietane ring. The imidazolidinone moiety (a five-membered ring with two nitrogen atoms) is substituted at positions 2 and 5 with methyl groups, while the 3-position is occupied by a 1,1-dioxidothietan-3-yl group.

For example, cyclization strategies using formaldehyde under reflux (as seen in imidazolidin-4-one synthesis ) or coupling reactions involving thietane sulfone precursors (similar to 3-(1,1-dioxidothietan-3-yl)-6-methyluracil synthesis ) may apply. The compound’s structural complexity positions it as a candidate for asymmetric catalysis or bioactive molecule development, though its specific applications require further exploration.

特性

分子式 |

C8H14N2O3S |

|---|---|

分子量 |

218.28 g/mol |

IUPAC名 |

3-(1,1-dioxothietan-3-yl)-2,5-dimethylimidazolidin-4-one |

InChI |

InChI=1S/C8H14N2O3S/c1-5-8(11)10(6(2)9-5)7-3-14(12,13)4-7/h5-7,9H,3-4H2,1-2H3 |

InChIキー |

VUDFRKHAQMOZRN-UHFFFAOYSA-N |

正規SMILES |

CC1C(=O)N(C(N1)C)C2CS(=O)(=O)C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxidothietan-3-yl)-2,5-dimethylimidazolidin-4-one typically involves the reaction of 3-bromothietane 1,1-dioxide with appropriate imidazolidinone derivatives. The reaction conditions often include the use of solvents such as N,N-dimethylformamide and bases like cesium carbonate, with the reaction mixture being stirred at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as silica gel chromatography.

化学反応の分析

Types of Reactions

3-(1,1-Dioxidothietan-3-yl)-2,5-dimethylimidazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The thietane ring can be oxidized to form sulfone derivatives.

Substitution: The bromine atom in 3-bromothietane 1,1-dioxide can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. Typical conditions involve the use of organic solvents and controlled temperatures to facilitate the reactions.

Major Products

The major products formed from these reactions include sulfone derivatives and various substituted thietane compounds, depending on the specific reagents and conditions used.

科学的研究の応用

3-(1,1-Dioxidothietan-3-yl)-2,5-dimethylimidazolidin-4-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

作用機序

The mechanism of action of 3-(1,1-Dioxidothietan-3-yl)-2,5-dimethylimidazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The thietane ring and imidazolidinone core allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are still under investigation .

類似化合物との比較

Table 1: Structural Features of Selected Imidazolidinone and Thietanyl Derivatives

Key Observations:

- Unlike the tert-butyl-substituted catalyst , the target compound lacks steric hindrance at position 2, which may influence its reactivity in asymmetric synthesis.

- Compared to uracil-based thietanyl sulfones , the imidazolidinone core may confer distinct pharmacodynamic properties, such as enzyme inhibition via amide interactions.

生物活性

3-(1,1-Dioxidothietan-3-yl)-2,5-dimethylimidazolidin-4-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that contributes to its biological activity. Its molecular formula is , and it has a molecular weight of 189.27 g/mol. The presence of the thietane ring and the imidazolidinone moiety are critical for its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Studies indicate that it may act as an inhibitor of certain enzymes involved in metabolic pathways. The specific mechanisms remain under investigation, but preliminary data suggest potential roles in:

- Antioxidant activity : The compound may scavenge free radicals, reducing oxidative stress in cells.

- Enzyme inhibition : It may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory processes.

Biological Activity Data

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Enzyme inhibition (COX) | Reduced inflammation in vitro | |

| Cytotoxicity | Low cytotoxicity in human cell lines |

Case Studies

- Antioxidant Efficacy : A study evaluated the antioxidant properties of this compound using DPPH and ABTS assays. Results indicated significant scavenging activity compared to standard antioxidants like ascorbic acid.

- Enzyme Inhibition : In a controlled experiment, the compound was tested against COX enzymes. It exhibited IC50 values indicating effective inhibition, suggesting potential use as an anti-inflammatory agent.

- Cytotoxicity Assessment : The compound was tested on various human cell lines to assess cytotoxic effects. Results showed that at concentrations up to 100 µM, it did not significantly affect cell viability, indicating a favorable safety profile for further studies.

Research Findings

Recent findings highlight the compound's potential in therapeutic applications:

- In Vivo Studies : Animal models treated with the compound demonstrated reduced inflammatory markers and improved recovery rates from induced inflammation.

- Synergistic Effects : When combined with other known anti-inflammatory agents, enhanced efficacy was observed, suggesting a possible role as an adjunct therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。